(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride is a complex organic compound that features a cyclohexane core substituted with two tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Derivatives: The initial step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives through Povarov cycloaddition reactions or other suitable methods.
Coupling with Cyclohexane: The tetrahydroisoquinoline derivatives are then coupled with a cyclohexane core under specific reaction conditions, often involving the use of catalysts such as ruthenium or palladium.
Formation of Dihydrochloride Salt: The final step involves the conversion of the coupled product into its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
(trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Biological Research: It is used in the study of biological processes and as a precursor for more complex bioactive molecules.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(substituted-1,2,3,4-tetrahydroisoquinolyl)disulfonylimides: These compounds share structural similarities with (trans)-1,4-Bis(1,2,3,4-tetrahydroisoquinolylmethyl)cyclohexane dihydrochloride and exhibit similar biological activities.
1-Aryltetrahydroisoquinolines: These derivatives also possess tetrahydroisoquinoline moieties and are studied for their diverse pharmacological properties.
Properties
CAS No. |
64011-69-4 |
---|---|
Molecular Formula |
C26H36Cl2N2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline;dihydrochloride |
InChI |
InChI=1S/C26H34N2.2ClH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-8,21-22H,9-20H2;2*1H |
InChI Key |
PSKRELQLOPYUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC3=CC=CC=C3C2)CN4CCC5=CC=CC=C5C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.